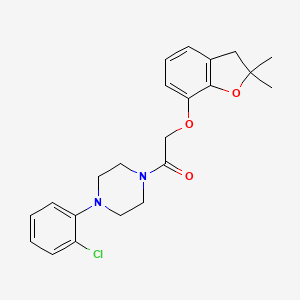

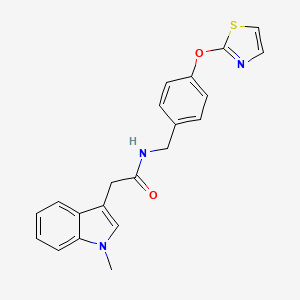

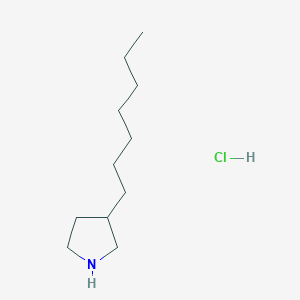

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a synthetic molecule that appears to be designed for biological activity, given the presence of a piperazine ring and a chlorophenyl group, which are common in pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their potential uses.

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the papers. For instance, Paper discusses the electrochemical synthesis of arylthiobenzazoles through the oxidation of a hydroxyphenyl piperazine derivative. This method involves an electrochemical step that generates a p-quinone imine, which then participates in a Michael addition reaction. Similarly, Paper describes the design and synthesis of piperazin-1-yl)ethanone derivatives as HIV-1 RT inhibitors, using a molecular hybridization approach. These methods could potentially be adapted for the synthesis of the compound , suggesting that electrochemical synthesis or molecular hybridization could be viable routes.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In Paper , the binding affinity of piperazine derivatives to HIV-1 RT was predicted using in-silico studies, which implies that the molecular structure of such compounds can be finely tuned to interact with specific biological targets. The presence of a chlorophenyl group and a benzofuran moiety in the compound of interest suggests that it may have been designed to optimize interactions with a biological target, possibly through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from the studies presented. Paper shows that piperazine compounds can undergo oxidation to form reactive intermediates that participate in further chemical reactions, such as Michael addition. This suggests that the compound may also be reactive under electrochemical conditions or in the presence of suitable nucleophiles.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the specific compound, they do provide information on similar compounds. For example, Paper mentions the characterization of piperazine derivatives using various spectroscopic techniques, which are essential for confirming the structure of synthesized compounds. The physical properties such as solubility, melting point, and stability of the compound would likely be influenced by its functional groups and overall molecular architecture.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

A series of azole-containing piperazine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited moderate to significant activities against various bacterial and fungal strains. Some derivatives showed remarkable broad-spectrum antimicrobial efficacy with minimal inhibitory concentration (MIC) values comparable to standard drugs like chloramphenicol and fluconazole. This indicates the potential of piperazine derivatives in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Antitumor Activity

Another study focused on 1,2,4-triazine derivatives bearing a piperazine amide moiety, synthesized and investigated for their potential anticancer activities. These compounds exhibited promising antiproliferative effects against MCF-7 breast cancer cells. Particularly, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were identified as potent antiproliferative agents, highlighting the therapeutic potential of piperazine derivatives in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis and Characterization of Novel Derivatives

Research on the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety was conducted to explore efficient methods for producing these compounds. The study highlights the versatility of piperazine derivatives in synthesizing compounds with potential biological activities, furthering the scope of research in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Electrochemical Synthesis and Activity

An innovative approach was taken in the electrochemical synthesis of arylthiobenzazoles by oxidizing a piperazine derivative. This method demonstrates the potential of electrochemical reactions in creating novel compounds with specific functionalities, offering a new avenue for the development of pharmaceuticals and materials science (Amani & Nematollahi, 2012).

Propriétés

IUPAC Name |

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c1-22(2)14-16-6-5-9-19(21(16)28-22)27-15-20(26)25-12-10-24(11-13-25)18-8-4-3-7-17(18)23/h3-9H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDJVABRXHEDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)